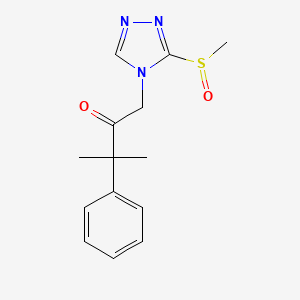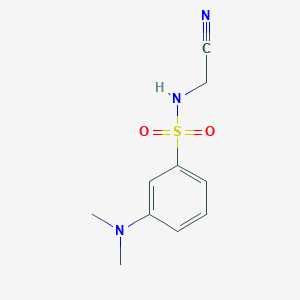![molecular formula C9H15N3O3S B6971339 [1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol](/img/structure/B6971339.png)
[1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol: is a chemical compound with a unique structure that combines a pyrazole ring, a sulfonyl group, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group, and finally the formation of the azetidine ring. Common reagents used in these steps include ethylhydrazine, sulfonyl chlorides, and azetidine derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it valuable for understanding biochemical processes.
Medicine: In medicine, this compound has potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparación Con Compuestos Similares
- 2-Hydroxy-2-methylpropiophenone
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 4-Methoxyphenethylamine
Comparison: Compared to these similar compounds, [1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol stands out due to its unique combination of a pyrazole ring, a sulfonyl group, and an azetidine ring
Propiedades
IUPAC Name |
[1-(1-ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-2-11-6-9(3-10-11)16(14,15)12-4-8(5-12)7-13/h3,6,8,13H,2,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKWDJYIGNPKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(furan-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethanone](/img/structure/B6971256.png)
![1-(1-methylcyclohexyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B6971268.png)
![1-[4-(2-Cyclohexylacetyl)piperazin-1-yl]-4-(1-methylpyrazol-4-yl)butane-1,4-dione](/img/structure/B6971269.png)
![N-methyl-N-[(4-methylpyridin-3-yl)methyl]-1-(1-methyltriazol-4-yl)methanamine](/img/structure/B6971276.png)
![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-2-fluoro-N,6-dimethylbenzenesulfonamide](/img/structure/B6971294.png)
![5-Amino-3-methyl-1-[2-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]-2-oxoethyl]pyrazole-4-carbonitrile](/img/structure/B6971296.png)
![N-[1-[2-(4-chloro-2-methyl-5-propan-2-ylphenoxy)acetyl]piperidin-3-yl]acetamide](/img/structure/B6971298.png)
![3-(3-Methyl-2-oxo-3-phenylbutyl)-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6971301.png)

![2-(Furan-3-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]ethanone](/img/structure/B6971313.png)
![1-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-4-(1-methylpyrazol-4-yl)butane-1,4-dione](/img/structure/B6971321.png)
![3-tert-butyl-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6971328.png)


